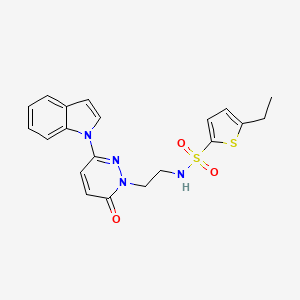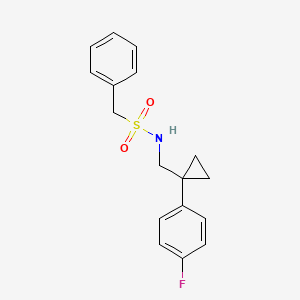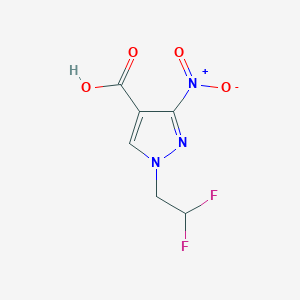
3-(benzenesulfonyl)-N-benzylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-N-benzylquinolin-4-amine: is an organic compound that features a quinoline core substituted with a benzenesulfonyl group at the 3-position and a benzylamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-benzylquinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
N-Benzylation: The final step involves the N-benzylation of the quinoline derivative. This can be achieved by reacting the sulfonylated quinoline with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration, bromine for bromination, and alkyl halides for alkylation.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Nitro, bromo, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzenesulfonyl)-N-benzylquinolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The sulfonyl and quinoline moieties are known to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-benzylquinolin-4-amine involves its interaction with biological targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, while the quinoline core can intercalate with DNA or interact with other biomolecules. These interactions can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)-N-methylquinolin-4-amine: Similar structure but with a methyl group instead of a benzyl group.
3-(Benzenesulfonyl)-N-phenylquinolin-4-amine: Similar structure but with a phenyl group instead of a benzyl group.
3-(Tosyl)-N-benzylquinolin-4-amine: Similar structure but with a toluenesulfonyl group instead of a benzenesulfonyl group.
Uniqueness
3-(Benzenesulfonyl)-N-benzylquinolin-4-amine is unique due to the combination of its benzenesulfonyl and benzylamine groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline core further enhances its potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-benzylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-27(26,18-11-5-2-6-12-18)21-16-23-20-14-8-7-13-19(20)22(21)24-15-17-9-3-1-4-10-17/h1-14,16H,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBLAPAACMSCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2719081.png)
![2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2719082.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2719085.png)
![ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)



![N-(2,3-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2719093.png)
![2-([1,1'-Biphenyl]-4-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2719094.png)
![4-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2719095.png)
![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719097.png)

